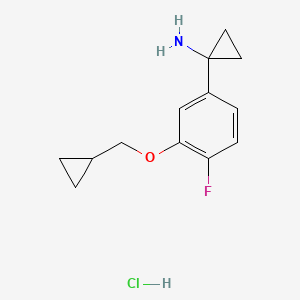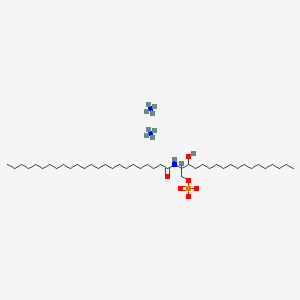
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative. It is a member of the ceramide-1-phosphate family, which plays a crucial role in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the following steps:
Sphinganine Synthesis: The initial step involves the synthesis of sphinganine, a long-chain base, through the condensation of palmitoyl-CoA and serine.
N-acylation: Sphinganine is then acylated with lignoceric acid to form N-lignoceroyl-sphinganine.
Phosphorylation: The N-lignoceroyl-sphinganine is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate.
Ammonium Salt Formation: The final step involves the conversion of the free acid form to its ammonium salt by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of sphingolipid-based products, including cosmetics and pharmaceuticals.
作用機序
The mechanism of action of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) and other sphingolipid-binding proteins.
Pathways Involved: It modulates signaling pathways related to cell survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK pathways.
類似化合物との比較
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can be compared with other similar compounds:
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate: Similar structure but with a shorter acyl chain.
N-stearoyl-D-erythro-dihydroceramide-1-phosphate: Differing by the length of the acyl chain.
N-arachidoyl-D-erythro-dihydroceramide-1-phosphate: Another variant with a different acyl chain length.
Uniqueness
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its biological activity and interaction with molecular targets.
特性
分子式 |
C42H92N3O6P |
|---|---|
分子量 |
766.2 g/mol |
IUPAC名 |
diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3 |
InChIキー |
ADFVSBAEXZLYGS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


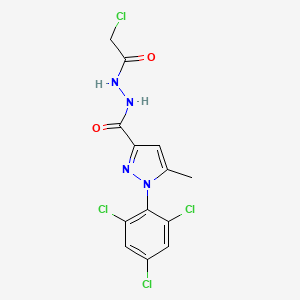


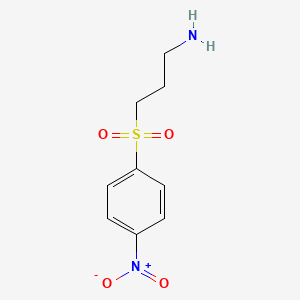

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

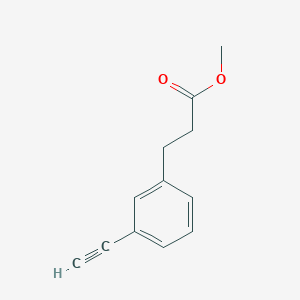
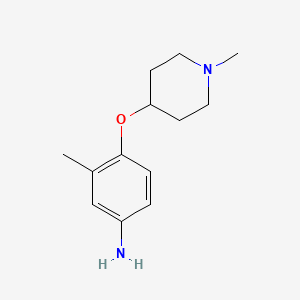
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

